
2-Methylquinolin-6-ylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinolin-6-ylzinc bromide is an organozinc compound with the molecular formula C10H8BrNZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylquinolin-6-ylzinc bromide can be synthesized through the reaction of 2-methylquinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylquinolin-6-ylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C) in solvents like THF or dimethylformamide (DMF).
Major Products
The major products of reactions involving this compound are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-Methylquinolin-6-ylzinc bromide has several applications in scientific research:
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of fine chemicals and materials science research.
Mécanisme D'action
The mechanism of action of 2-Methylquinolin-6-ylzinc bromide in chemical reactions involves the transfer of the quinolinyl group to an electrophilic partner, facilitated by the zinc atom. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinolin-6-ylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
2-Methylquinolin-6-ylboronic acid: Used in Suzuki-Miyaura coupling reactions but with different reactivity and conditions.
2-Methylquinolin-6-ylstannane: Utilized in Stille coupling reactions.
Uniqueness
2-Methylquinolin-6-ylzinc bromide is unique due to its specific reactivity profile and the mild conditions under which it can operate. Compared to its magnesium and boronic acid counterparts, the zinc reagent often provides better functional group tolerance and higher yields in certain cross-coupling reactions .
Propriétés
Formule moléculaire |
C10H8BrNZn |
|---|---|
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-methyl-6H-quinolin-6-ide |
InChI |
InChI=1S/C10H8N.BrH.Zn/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MCKPMYPLLGHMFY-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


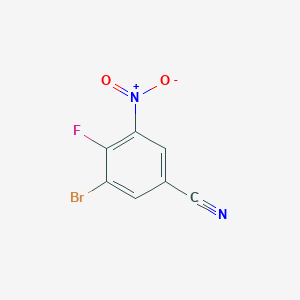
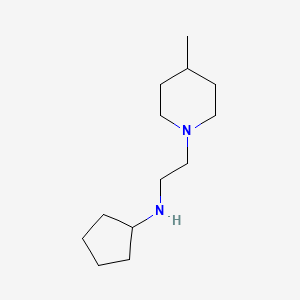
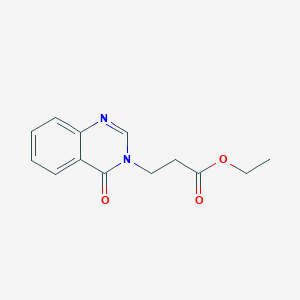
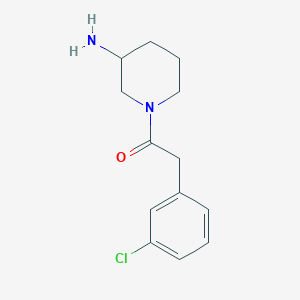
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
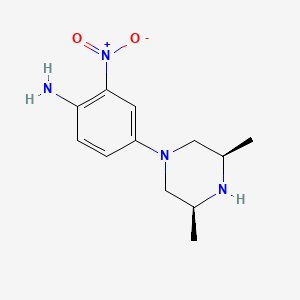
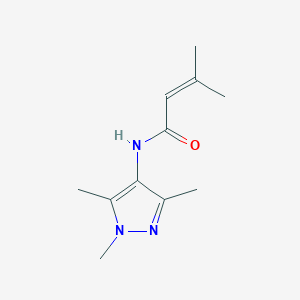
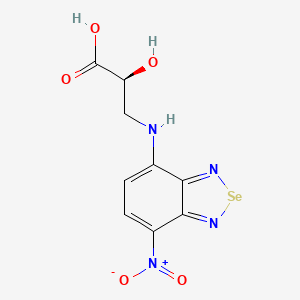
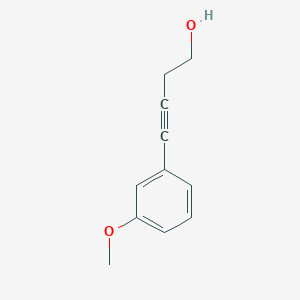


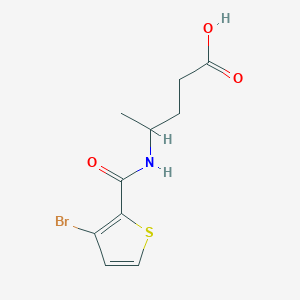
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

